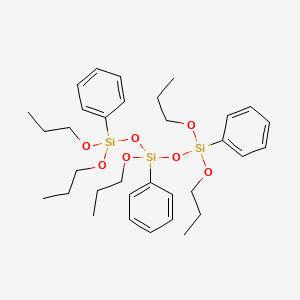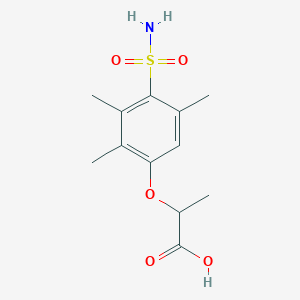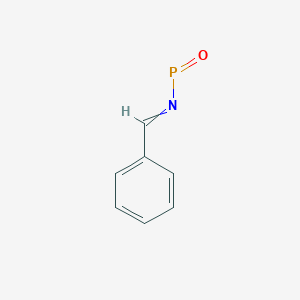![molecular formula C8H7ClN4S2 B14317328 Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- CAS No. 111988-51-3](/img/structure/B14317328.png)
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is a complex organic compound featuring a thiazolidine ring with a chloro-thiazolylmethyl substituent. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. This reaction is often facilitated by the presence of bromine or iodine, silica chloride, or other catalysts such as ammonium 12-molybdophosphate . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient for large-scale production and ensures a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often exhibit unique properties and are used in different applications depending on their chemical structure and reactivity.
Applications De Recherche Scientifique
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound often acts by binding to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. This interaction can result in various physiological effects, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolidine derivatives and cyanamides, such as calcium cyanamide and thiamethoxam .
Uniqueness
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a thiazolidine ring with a chloro-thiazolylmethyl substituent makes it particularly versatile in various applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
111988-51-3 |
|---|---|
Formule moléculaire |
C8H7ClN4S2 |
Poids moléculaire |
258.8 g/mol |
Nom IUPAC |
[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C8H7ClN4S2/c9-7-11-3-6(15-7)4-13-1-2-14-8(13)12-5-10/h3H,1-2,4H2 |
Clé InChI |
RUXHRNZZERQELK-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=NC#N)N1CC2=CN=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


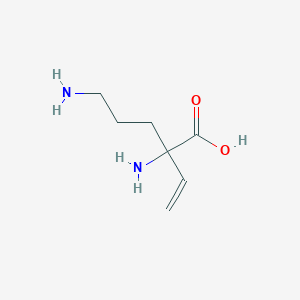
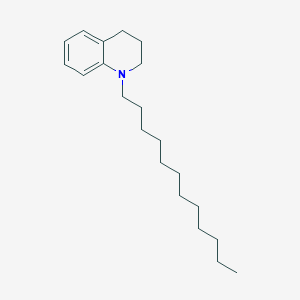

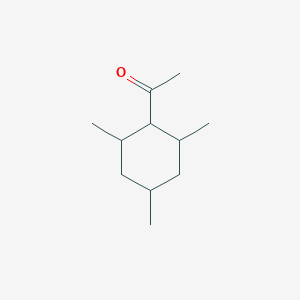

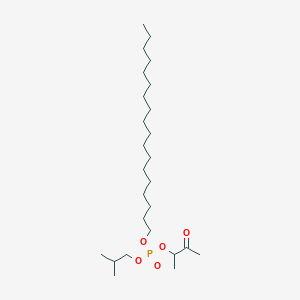
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)


